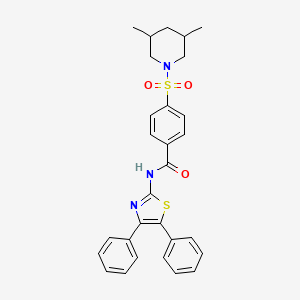

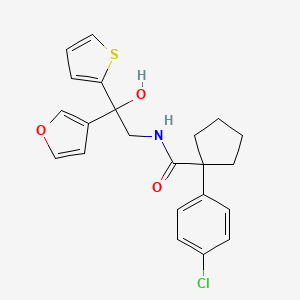

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl pivalate

説明

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl pivalate, also known as Compound A, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of chromen-4-one derivatives and has been found to exhibit various biochemical and physiological effects.

科学的研究の応用

- MMPP has demonstrated neuroprotective effects in a mouse model of Parkinson’s disease. It ameliorated behavioral impairments, dopamine depletion, and inflammatory markers associated with dopaminergic cell loss .

- MMPP acts as a selective STAT3 inhibitor, making it valuable for managing inflammatory conditions. It reduces the expression of neuroinflammatory proteins, including ionized calcium binding adaptor molecule 1 (Iba1), inducible nitric oxide synthase (iNOS), and glial fibrillary acidic protein (GFAP) .

- MMPP derivatives have been synthesized and evaluated for cytotoxic activity against breast cancer. Computational studies, including molecular docking and MD simulations, provide insights into their potential as anticancer agents .

Neuroprotection and Parkinson’s Disease Research

Anti-Inflammatory Properties

Cancer Research

Ultraviolet (UV) Filters in Cosmetics

作用機序

Target of action

Many compounds with a chromen-4-one structure, like coumarins, are known to interact with various enzymes and receptors in the body. They may bind to these targets and modulate their activity, leading to various physiological effects .

Mode of action

The exact mode of action would depend on the specific target. For example, if the compound were to interact with an enzyme, it might inhibit or enhance the enzyme’s activity, leading to changes in the biochemical reactions that the enzyme is involved in .

Biochemical pathways

Again, this would depend on the specific target. If the compound were to interact with an enzyme involved in a particular biochemical pathway, it could affect the production of certain metabolites, potentially leading to various physiological effects .

Pharmacokinetics

The pharmacokinetics of a compound refer to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). Many factors can influence these processes, including the compound’s chemical structure, its solubility in water and fat, and the presence of specific transport proteins in the body .

Result of action

The result of the compound’s action would depend on its specific effects on its targets and the biochemical pathways they are involved in. This could range from changes at the molecular and cellular level to effects on whole-body physiology .

Action environment

Various environmental factors can influence the action of a compound. For example, the presence of other compounds can affect its absorption and metabolism. Additionally, factors such as temperature and pH can influence the stability of the compound and its ability to interact with its targets .

特性

IUPAC Name |

[3-(4-methoxyphenyl)-4-oxochromen-7-yl] 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O5/c1-21(2,3)20(23)26-15-9-10-16-18(11-15)25-12-17(19(16)22)13-5-7-14(24-4)8-6-13/h5-12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDUZBPZZMWNBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Methyl-N-[2-[(2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2525483.png)

![(1H-benzo[d]imidazol-1-yl)(3-iodo-4-methoxyphenyl)methanone](/img/structure/B2525484.png)

![2-Ethoxy-6-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol](/img/structure/B2525486.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2525491.png)

![Ethyl 5,5,7,7-tetramethyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2525498.png)